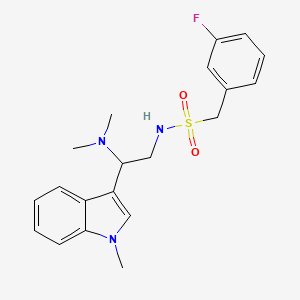

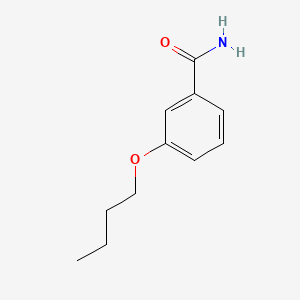

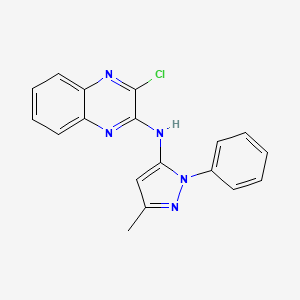

![molecular formula C17H13FN2OS B2812051 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide CAS No. 321555-44-6](/img/structure/B2812051.png)

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide” is a compound that contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

科学的研究の応用

Chemical Synthesis and Structural Analysis

N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide serves as a key compound in the synthesis of various chemical structures, contributing significantly to the development of novel compounds with potential antimicrobial and anticancer properties. The synthesis of derivatives incorporating the thiazole ring has been explored for their promising antimicrobial analogs, highlighting the role of the fluorine atom in enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013). Furthermore, structural analysis of these compounds, including crystallography and spectroscopy, has provided insights into their molecular configurations, facilitating the design of molecules with desired biological activities (Archana, Lakshmithendral, Saravanan, Kabilan, & Selvanayagam, 2017).

Anticancer and Antimicrobial Screening

The compound and its derivatives have been subject to extensive screening for anticancer and antimicrobial activities. Research into N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has shown significant anti-inflammatory activity, suggesting potential applications in cancer treatment (Sunder & Maleraju, 2013). Additionally, the synthesis of novel thiazolo [3,2-a] pyrimidines has been explored for anti-inflammatory and antinociceptive activities, further underscoring the therapeutic potential of these compounds (Alam, Khan, Siddiqui, & Ahsan, 2010).

Novel Radioligands for PET Imaging

The development of novel radioligands for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 1 (mGluR1) in the rodent brain highlights another significant application. Compounds derived from N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide have shown high in vitro binding affinity for mGluR1, demonstrating their potential in elucidating mGluR1 functions in humans through imaging studies (Fujinaga et al., 2012).

作用機序

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The presence of a fluorophenyl group and a thiazole ring in its structure suggests that it might interact with its targets through aromatic interactions and hydrogen bonding .

Biochemical Pathways

Given the compound’s structure, it may potentially interfere with pathways involving aromatic amino acids or sulfur-containing compounds .

Pharmacokinetics

The presence of a fluorophenyl group may enhance its metabolic stability, as fluorine atoms are known to resist metabolic degradation . This could potentially improve the compound’s bioavailability.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide. For instance, extreme pH or temperature conditions might affect the compound’s stability or its interactions with its targets .

将来の方向性

特性

IUPAC Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2OS/c1-11-4-2-3-5-14(11)16(21)20-17-19-15(10-22-17)12-6-8-13(18)9-7-12/h2-10H,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOINDOYGQIIFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-Propylpiperazin-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2811969.png)

![4-[(Pyridin-2-ylmethyl)amino]butanoic acid](/img/structure/B2811971.png)

![2-[3-(Trifluoromethyl)phenyl]sulfonylethanol](/img/structure/B2811974.png)

![4-(azepan-1-ylsulfonyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2811977.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2811978.png)